molecular formula C₁₈H₁₃BrNNa₂O₆P B140873 Naphthol AS-BI phosphate disodium salt CAS No. 530-79-0

Naphthol AS-BI phosphate disodium salt

Cat. No. B140873
CAS RN: 530-79-0
M. Wt: 622.3 g/mol
InChI Key: DVIMVAKFWIBOMW-UHFFFAOYSA-L
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Description

Naphthol AS-BI phosphate disodium salt is a compound that is structurally related to various naphthalene derivatives used in scientific research. While the specific compound Naphthol AS-BI phosphate disodium salt is not directly mentioned in the provided papers, they do discuss related naphthalene derivatives and their applications. For instance, the synthesis of 1,1′-binaphthalene-2,2′-diyl phosphate (BNPPA−) salts and their unique crystal packing properties are described, which may share similarities with the compound . Additionally, a novel α-emitting potential anti-tumor drug, 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate), has been prepared, indicating the therapeutic potential of naphthalene derivatives .

Synthesis Analysis

The synthesis of related naphthalene phosphate derivatives involves multi-step reactions and the use of various reagents and catalysts. For example, BNPPA− salts are synthesized and exhibit hydrophilic and hydrophobic regions, which are important for their crystal packing and potential applications . The synthesis of the anti-tumor drug involves introducing astatine-211 into the aromatic ring of 2-methyl-1,4-naphthoquinone, demonstrating the complexity and precision required in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of naphthalene phosphate derivatives is characterized by the presence of hydrophobic naphthyl groups and hydrophilic phosphate groups. This duality is crucial for the formation of inverse bilayer structures, as seen in the BNPPA− salts, where the hydrophilic interior is formed by hydrogen bonding, and the hydrophobic naphthyl groups are exposed to the exterior . Such structural features are significant for the physical properties and potential applications of these compounds.

Chemical Reactions Analysis

Naphthalene phosphate derivatives can participate in various chemical reactions. The bimetallic phosphate catalyst Al/Ag3PO4, for example, is used to synthesize oxazine derivatives through a one-pot three-component cyclocondensation reaction involving β-naphthol, aryl aldehyde, and urea . This illustrates the reactivity of naphthalene derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene phosphate derivatives are influenced by their molecular structure. The inverse bilayer formation in BNPPA− salts is a result of the interplay between hydrophobic and hydrophilic interactions, which also affects their crystal packing and morphology . The catalytic performance of Al/Ag3PO4 in the synthesis of oxazine derivatives highlights the importance of optimizing reaction parameters such as catalyst amount, temperature, and solvent to achieve high yields and efficient reactions .

Scientific Research Applications

1. Enzyme Activity Analysis

Naphthol AS-BI phosphate disodium salt is utilized in the study of enzyme activities, particularly acid phosphatase in biological samples. For instance, Maggi and Chng (2004) conducted a kinetic study using naphthol AS/BI phosphate as a substrate to assay mouse kidney acid phosphatase. This study highlighted the substrate's suitability for biochemical assays of acid phosphatase and suggested it might represent a substrate for an acid phosphatase different from β-glycerophosphatase (Maggi & Chng, 2004).

2. Probing Molecular Interactions

The compound is also used as a molecular probe in research. For example, Mohapatra and Mishra (2010) used 1-naphthol, a related compound, as a sensitive fluorescent molecular probe to study the interaction of bile salts with lipid bilayer membranes, indicating its utility in molecular interaction studies (Mohapatra & Mishra, 2010).

3. Analyzing Thermal Stability

Naphthol AS-BI phosphate disodium salt is also significant in studies related to thermal stability. Fu, Koseki, and Iwata (2009) investigated the thermal stability of flavianic acid disodium salt, which is used as a colorant in cosmetics, highlighting its importance in safety and production process studies (Fu, Koseki, & Iwata, 2009).

4. Catalysis and Chemical Reactions

The compound finds applications in catalysis and chemical reactions. Rocha, Johnstone, and Neves (2002) explored its use in the oxidative reactions of phenol and 2-naphthol, demonstrating its role in chemical synthesis (Rocha, Johnstone, & Neves, 2002).

5. Biosensor Development

In the field of biosensor development, Díaz, Sánchez, Ramos, and Torijas (2002) reported the use of naphthyl phosphate in enhancing chemiluminescence reactions for biosensor applications, particularly for alkaline-phosphatase activity measurements (Díaz, Sánchez, Ramos, & Torijas, 2002).

6. Environmental Science

Dalhatou, Pétrier, Laminsi, and Baup (2013) used naphthol blue black, a derivative of naphthol, to study the sonochemical degradation of pollutants, signifying its relevance in environmental science (Dalhatou, Pétrier, Laminsi, & Baup, 2013).

Safety And Hazards

The safety data sheet for Naphthol AS-BI phosphate disodium salt indicates that it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is harmful if swallowed or in contact with skin . The substance should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrNO6P.2Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESHHBAVKCAKQF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrNNa2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1919-91-1 (Parent)
Record name EINECS 208-495-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

496.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-BI phosphate disodium salt

CAS RN

530-79-0
Record name EINECS 208-495-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 7-bromo-N-(2-methoxyphenyl)-3-(phosphonatooxy)naphthalene-2-carboxamidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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